molecular formula C7H4F4N2O2 B1529496 3-Fluoro-6-nitro-2-(trifluoromethyl)aniline CAS No. 1440535-15-8

3-Fluoro-6-nitro-2-(trifluoromethyl)aniline

Cat. No. B1529496
M. Wt: 224.11 g/mol
InChI Key: RDUFEDDRKHIWQP-UHFFFAOYSA-N
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Description

3-Fluoro-6-nitro-2-(trifluoromethyl)aniline (also known as 3-FNT) is an organic compound belonging to the class of anilines. It is a colorless liquid with a pungent odor and is soluble in organic solvents such as ethanol and propylene glycol. 3-FNT is a key intermediate used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It is commonly used as a catalyst in organic synthesis, and has been widely studied for its potential applications in medicinal chemistry and biochemistry.

Scientific Research Applications

Organic Synthesis and Catalysis

One study explored the use of a related compound, 2-Fluoro-5-(trifluoromethyl)aniline, as a monodentate transient directing group (MonoTDG) in the Ru(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. This process allowed for the efficient and scalable synthesis of compounds that could be further derivatized into useful quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).

Spectroscopy and Material Science

Another study conducted a detailed spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline (NTFA), focusing on its vibrational, structural, and thermodynamic characteristics. Through extensive computational and experimental analysis, the research provided insights into how the positioning and electron donor-acceptor capabilities of substituent groups affect the molecular and electronic properties of such compounds (Saravanan et al., 2014).

Safety And Hazards

The safety data sheet for 2-Fluoro-6-(trifluoromethyl)aniline, a related compound, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation . It is recommended to use this compound only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

3-fluoro-6-nitro-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4N2O2/c8-3-1-2-4(13(14)15)6(12)5(3)7(9,10)11/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUFEDDRKHIWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701230211
Record name Benzenamine, 3-fluoro-6-nitro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701230211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-6-nitro-2-(trifluoromethyl)aniline

CAS RN

1440535-15-8
Record name Benzenamine, 3-fluoro-6-nitro-2-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440535-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 3-fluoro-6-nitro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701230211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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